molecular formula C14H11ClN2O4 B6394261 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid CAS No. 1261968-37-9

2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6394261
CAS No.: 1261968-37-9
M. Wt: 306.70 g/mol
InChI Key: VPMZQMYIZYMIKZ-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid is a complex organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a methoxycarbonyl group attached to the isonicotinic acid framework

Properties

IUPAC Name

2-amino-5-(4-chloro-3-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-14(20)9-4-7(2-3-11(9)15)10-6-17-12(16)5-8(10)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMZQMYIZYMIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688349
Record name 2-Amino-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-37-9
Record name 2-Amino-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method involves the initial formation of the isonicotinic acid derivative, followed by the introduction of the amino group and the chloro-substituted phenyl ring. The methoxycarbonyl group is then introduced through esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of isonicotinic acid, such as:

    Isoniazid: A well-known anti-tuberculosis drug.

    Ethionamide: Another anti-tuberculosis agent.

    Nicotinic acid:

Uniqueness

What sets 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

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